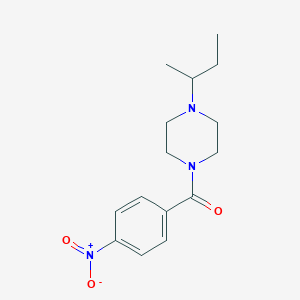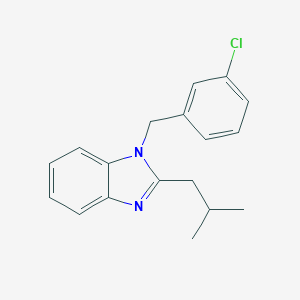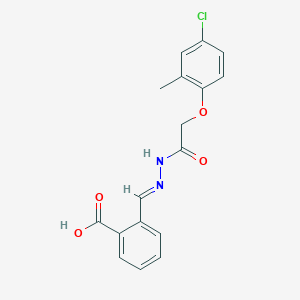
1-(2-Nitrobenzyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrobenzyl)-4-(phenylsulfonyl)piperazine, commonly known as NBPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of NBPS is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. NBPS has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
NBPS has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. NBPS has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, NBPS has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NBPS in lab experiments is its high purity level, which ensures the reproducibility of results. NBPS is also stable under various experimental conditions and can be easily synthesized in large quantities. However, one of the limitations of using NBPS is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on NBPS. One direction is to further investigate its mechanism of action and identify the specific targets involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the development of new formulations and delivery systems for NBPS could enhance its bioavailability and improve its therapeutic efficacy.
Conclusion:
In conclusion, NBPS is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve a high yield and purity level, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on NBPS that could lead to new therapeutic applications and improved treatment options.
Métodos De Síntesis
The synthesis of NBPS involves the reaction of 1-(2-nitrophenyl)piperazine with phenylsulfonyl chloride in the presence of a base. The reaction yields NBPS as a white crystalline solid with a high purity level. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
NBPS has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, NBPS has been found to inhibit the growth of tumor cells by inducing apoptosis and reducing cell proliferation. Inflammation studies have shown that NBPS can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, NBPS has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C17H19N3O4S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)25(23,24)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Clave InChI |
OYNILCLLXIHKFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)

![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
